molecular formula Si2Ta B089367 タンタルシリサイド (TaSi2) CAS No. 12039-79-1

タンタルシリサイド (TaSi2)

カタログ番号: B089367
CAS番号: 12039-79-1
分子量: 237.12 g/mol
InChIキー: MANYRMJQFFSZKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tantalum silicide (TaSi₂) is a compound that combines tantalum and silicon. It is known for its high melting point of approximately 2200°C, excellent thermal stability, low electrical contact resistance, high modulus of elasticity, and remarkable resistance to oxidation in air . These properties make it a valuable material in various high-temperature and high-stress applications.

科学的研究の応用

Structural Characteristics and Properties

Tantalum silicide primarily exhibits a tetragonal crystal structure , contributing to its high stability and resilience against thermal expansion and mechanical stress. This structural robustness is essential for applications involving extreme conditions. Key properties include:

  • High Melting Point : Approximately 2200°C, making it suitable for high-temperature environments.
  • Low Electrical Resistivity : Important for electronic applications.
  • Corrosion and Oxidation Resistance : Essential for durability in harsh environments.

High-Temperature Components

One of the most significant applications of TaSi2 is in high-temperature components . Its ability to maintain structural integrity under extreme conditions makes it an ideal material for:

  • Heating Elements : Used in furnaces and metallurgical processes where high temperatures are prevalent.
  • Crucibles : Employed in metal melting and casting processes to withstand intense heat without degrading.

Aerospace Engineering

In the aerospace sector , TaSi2 plays a critical role due to its thermal shock resistance and oxidation resistance. Specific applications include:

  • Turbine Blades : Utilized in jet engines where components are subjected to severe thermal gradients.
  • Nozzles and Engine Parts : Critical components that require materials that can endure high temperatures and mechanical stress without failure.

Wear-Resistant Coatings

Tantalum silicide is also applied as a wear-resistant coating . Thin layers of TaSi2 can significantly enhance the lifespan of tools and components exposed to abrasive environments. This property is particularly beneficial in industries where equipment longevity is crucial, such as:

  • Manufacturing Tools : Extending the life of cutting tools and dies.
  • Mechanical Components : Improving the durability of parts subjected to friction and wear.

Electronics and Semiconductor Applications

In the field of electronics, TaSi2 has gained attention for its potential in semiconductor technology. Its low resistivity makes it a promising candidate for:

  • Gate Materials in CMOS Devices : Replacing heavily doped polycrystalline silicon to reduce parasitic effects that can degrade device performance.
  • Dynamic Random Access Memory (DRAM) : Used as conducting layers that can withstand high temperatures during fabrication processes.

Case Studies

  • Aerospace Component Testing :
    • A study evaluated the performance of TaSi2 turbine blades under simulated engine conditions. The results indicated excellent thermal stability and minimal oxidation over extended periods at high temperatures.
  • Wear Resistance Evaluation :
    • Research demonstrated that tools coated with TaSi2 exhibited significantly lower wear rates compared to uncoated counterparts, leading to extended service life in industrial applications.
  • Semiconductor Fabrication :
    • Experiments involving sputter-deposited TaSi2 films on silicon substrates showed no oxide formation, affirming the material's suitability for high-performance electronic devices.

作用機序

Target of Action

Tantalum silicide (TaSi2) primarily targets silicon substrates , where it is sputter deposited to form thin films . These substrates can be either p-type or n-type, and the interaction between TaSi2 and these substrates forms the basis of its action .

Mode of Action

TaSi2 interacts with its silicon substrates through a process known as sputter deposition . This involves depositing a layer of TaSi2 onto the silicon substrate using a high-power electron beam . The TaSi2/Si samples are then annealed in nitrogen or forming gas or oxygen containing steam at temperatures in the range of 400–900°C . This process results in changes in the morphological structure of the films .

Biochemical Pathways

physical and chemical processes that affect its structure and properties. For instance, the interaction of the starting metal disilicides with residual oxygen sources results in the formation of the hexagonal-structured 5–3 metal silicide (Nb5Si3 and Ta5Si3) phases .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemmaterial kinetics , which refers to how the material behaves under different conditions. For instance, the sheet resistance of TaSi2 films decreases with the increase in annealing temperature and also with the increase in film thickness .

Result of Action

The result of TaSi2’s action is the formation of thin films with specific electrical and compositional properties . These films have been found to have high stability and resilience against thermal expansion and mechanical stress . They also exhibit high-temperature oxidation resistance , making them suitable for use in high-temperature environments .

Action Environment

The action of TaSi2 is influenced by several environmental factors. For instance, the annealing temperature and the volume percentage of the oxide phase can affect the oxidation characteristics of the film . .

準備方法

Synthetic Routes and Reaction Conditions

Tantalum silicide can be synthesized through several methods. One common approach is the sputter deposition technique, where tantalum silicide thin films are deposited on silicon substrates using ultrapure tantalum silicide targets. The samples are then annealed in nitrogen, forming gas, or oxygen-containing steam at temperatures ranging from 400°C to 900°C . Another method involves the evaporation of tantalum and silicon using a high-power electron beam, resulting in the formation of tantalum silicide-silicon nanoparticles .

Industrial Production Methods

In industrial settings, tantalum silicide is often produced through high-temperature sintering. This process involves mixing tantalum and silicon powders, pressing them into a desired shape, and then heating the mixture to high temperatures in an inert atmosphere to form the silicide. The resulting material is then cooled and processed into various forms, such as thin films or bulk components .

化学反応の分析

Types of Reactions

Tantalum silicide undergoes several types of chemical reactions, including oxidation, silicidation, and interfacial reactions with silicon substrates.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include tantalum oxide, silicon dioxide, and various tantalum silicide phases, depending on the reaction conditions and the composition of the starting materials .

類似化合物との比較

Tantalum silicide can be compared with other metal silicides, such as niobium silicide (NbSi₂) and molybdenum silicide (MoSi₂). These compounds share some characteristics, such as high melting points and oxidation resistance, but tantalum silicide stands out due to its unique combination of properties:

    Niobium Silicide (NbSi₂): Similar to tantalum silicide, niobium silicide has a high melting point and oxidation resistance.

    Molybdenum Silicide (MoSi₂): Molybdenum silicide is known for its high-temperature performance and oxidation resistance.

生物活性

Tantalum silicide (TaSi2) is primarily known for its applications in electronics and materials science, particularly in the fabrication of thin films and as a diffusion barrier in semiconductor devices. However, its biological activity is less understood. This article aims to explore the biological implications and interactions of TaSi2, drawing on various studies and findings.

Overview of Tantalum Silicide

Tantalum silicide is a compound formed from tantalum and silicon, denoted chemically as TaSi2. It is characterized by its high melting point, excellent thermal stability, and electrical conductivity, making it suitable for high-temperature applications in microelectronics. Its unique properties have led to increased interest in its potential biological applications, particularly in biocompatibility and biomedical devices.

Target of Action
TaSi2 primarily interacts with silicon substrates through a process called sputter deposition . This technique involves bombarding a target material with energetic particles to create a thin film on a substrate. The interaction of TaSi2 with silicon can lead to various chemical reactions, including oxidation and silicidation, which are crucial for its application in semiconductor technology .

Biochemical Pathways
The biological activity of TaSi2 may be influenced by its physical and chemical interactions within biological systems. Research indicates that TaSi2 does not oxidize readily under certain conditions, which can affect its stability and reactivity in biological environments . The absence of oxidation suggests that TaSi2 could potentially be less reactive and more stable when used in biomedical applications.

Pharmacokinetics

While pharmacokinetics typically refers to the behavior of drugs within biological systems, the term can be adapted to describe how materials like TaSi2 behave in biological contexts. Factors such as absorption , distribution , metabolism , and excretion are relevant when considering the biocompatibility of TaSi2.

  • Absorption : The degree to which TaSi2 is absorbed by biological tissues can influence its effectiveness in medical applications.
  • Distribution : Understanding how TaSi2 distributes within tissues is essential for assessing its potential therapeutic effects.
  • Metabolism : The metabolic pathways that may interact with TaSi2 need further investigation to determine any biological impact.
  • Excretion : The elimination of TaSi2 from biological systems is crucial for understanding its long-term effects.

Electrical and Compositional Properties

Research conducted on TaSi2 thin films deposited on p- and n-type silicon substrates has revealed significant insights into their properties. For instance, studies show that these films maintain structural integrity under various annealing conditions, indicating potential stability in biological environments .

PropertyValue/Observation
Sheet ResistanceDecreases with increased annealing temperature
Oxidation CharacteristicsNo oxidation observed at high-purity conditions
Interaction with SiliconForms stable interfaces without significant degradation

High-Temperature Applications

A study by researchers at the Tokyo Institute of Technology highlighted the role of TaSi2 in spintronic devices, showcasing consistent efficiency across varying temperatures. This research suggests that TaSi2 could be engineered for applications requiring high thermal stability, which may extend to biomedical devices operating under physiological conditions .

Implications for Biomedical Applications

Given its properties, TaSi2 has potential uses in various biomedical fields:

  • Implantable Devices : Its stability and resistance to oxidation make it a candidate material for components in implantable devices.
  • Drug Delivery Systems : Understanding the interaction dynamics between TaSi2 and biological tissues could lead to innovative drug delivery mechanisms.
  • Biosensors : The electrical properties of TaSi2 can be harnessed for developing sensitive biosensors.

特性

InChI

InChI=1S/2Si.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ta]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12039-79-1
Record name Tantalum silicide (TaSi2)
Source CAS Common Chemistry
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Record name Tantalum silicide (TaSi2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tantalum disilicide
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